molecular formula C16H14N2O2 B7514681 N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide

货号 B7514681
分子量: 266.29 g/mol
InChI 键: DLZJWCOXNOWPRW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide, also known as BML-275, is a small molecule inhibitor that targets the activity of the enzyme AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and cardiovascular disease. BML-275 has been shown to have potential therapeutic applications in these and other diseases.

作用机制

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide works by inhibiting the activity of AMPK, a key regulator of cellular energy homeostasis. AMPK is activated in response to cellular stress, such as energy depletion, and promotes energy conservation and production. N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide inhibits AMPK by binding to its regulatory subunit, preventing its activation by upstream kinases.
Biochemical and Physiological Effects
N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to have a range of biochemical and physiological effects in preclinical models of various diseases. In cancer, N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to induce apoptosis and inhibit tumor growth by reducing glucose uptake and ATP production. In diabetes, N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to improve glucose uptake and insulin sensitivity by activating the insulin signaling pathway. In cardiovascular disease, N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to improve cardiac function and reduce myocardial infarct size by reducing oxidative stress and inflammation.

实验室实验的优点和局限性

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has several advantages and limitations for use in laboratory experiments. One advantage is its specificity for AMPK, which allows for the selective inhibition of this target. Another advantage is its ability to penetrate cell membranes and inhibit intracellular AMPK activity. One limitation is its potential for off-target effects, which may complicate the interpretation of experimental results. Another limitation is its relatively short half-life, which may require frequent dosing in in vivo experiments.

未来方向

There are several potential future directions for research on N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide. One direction is the development of more potent and selective inhibitors of AMPK, which may have improved therapeutic efficacy and reduced off-target effects. Another direction is the investigation of the role of AMPK in other diseases, such as neurodegenerative diseases and inflammatory disorders. Finally, the development of novel drug delivery systems for N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide may improve its pharmacokinetic properties and increase its therapeutic potential.

合成方法

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide can be synthesized using a multi-step process involving the reaction of various reagents, including 2-aminobenzoic acid, 3-methylbenzoyl chloride, and 2-amino-5-methylbenzoxazole. The synthesis of N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been described in detail in several publications, including a 2006 paper by Scott et al.

科学研究应用

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been extensively studied in preclinical models of various diseases, including cancer, diabetes, and cardiovascular disease. In cancer, N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to inhibit tumor growth and induce apoptosis in vitro and in vivo. In diabetes, N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. In cardiovascular disease, N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to improve cardiac function and reduce myocardial infarct size in animal models of ischemia-reperfusion injury.

属性

IUPAC Name

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-7-9-12(10-8-11)15(19)18(2)16-17-13-5-3-4-6-14(13)20-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZJWCOXNOWPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。